Dihydrowogonin
Dihydrowogonin
Dihydrowogonin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, dihydrowogonin is considered to be a flavonoid lipid molecule. Dihydrowogonin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrowogonin is primarily located in the membrane (predicted from logP). Outside of the human body, dihydrowogonin can be found in fruits, sour cherry, and sweet cherry. This makes dihydrowogonin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
4431-41-8
VCID:
VC21340251
InChI:
InChI=1S/C16H14O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-7,13,17,19H,8H2,1H3
SMILES:
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O
Molecular Formula:
C16H14O5
Molecular Weight:
286.28 g/mol
Dihydrowogonin
CAS No.: 4431-41-8
Cat. No.: VC21340251
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

Description | Dihydrowogonin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, dihydrowogonin is considered to be a flavonoid lipid molecule. Dihydrowogonin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrowogonin is primarily located in the membrane (predicted from logP). Outside of the human body, dihydrowogonin can be found in fruits, sour cherry, and sweet cherry. This makes dihydrowogonin a potential biomarker for the consumption of these food products. |
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CAS No. | 4431-41-8 |
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 5,7-dihydroxy-8-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-7,13,17,19H,8H2,1H3 |
Standard InChI Key | FKAOWOSRYSMEBS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O |
Canonical SMILES | COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O |
Melting Point | 150°C |
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